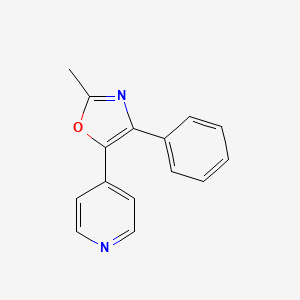

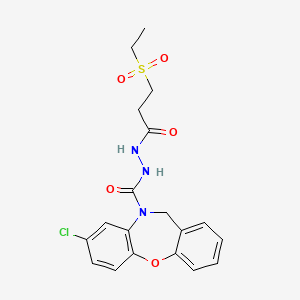

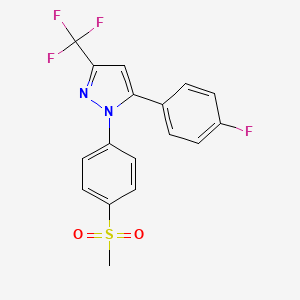

2-(4-((2,5-Difluorobencil)oxi)fenoxi)-5-etoxi-anilina

Descripción general

Descripción

SEA0400 es un inhibidor potente y selectivo del intercambiador sodio-calcio (NCX). Este compuesto ha sido ampliamente estudiado por su capacidad para modular la homeostasis del calcio en varios tipos de células, incluidas neuronas, astrocitos y cardiomiocitos. El intercambiador sodio-calcio juega un papel crucial en el mantenimiento de los niveles intracelulares de calcio mediante el intercambio de iones sodio por iones calcio a través de la membrana celular. SEA0400 ha demostrado ser prometedor en diversas aplicaciones terapéuticas, particularmente en el contexto de las enfermedades cardiovasculares y la neuroprotección .

Aplicaciones Científicas De Investigación

SEA0400 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación cardiovascular: SEA0400 se utiliza para estudiar el papel del intercambiador sodio-calcio en la función cardíaca y para desarrollar posibles terapias para enfermedades cardíacas como la arritmia y la insuficiencia cardíaca

Neuroprotección: SEA0400 ha demostrado ser prometedor para proteger las neuronas de la lesión isquémica mediante la modulación de la homeostasis del calcio, lo que lo convierte en un posible agente terapéutico para el accidente cerebrovascular y otras enfermedades neurodegenerativas

Fisiología celular: SEA0400 se utiliza para investigar los mecanismos de la señalización y la homeostasis del calcio en varios tipos de células, incluidas las neuronas, los astrocitos y los cardiomiocitos

Estudios farmacológicos: SEA0400 sirve como un compuesto de herramienta en estudios farmacológicos para comprender los efectos de la inhibición del intercambiador sodio-calcio en las funciones celulares

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

SEA0400 se sintetiza a través de un proceso químico de múltiples pasos. La síntesis comienza con la preparación de la estructura central, que implica la formación de un anillo de benceno sustituido con grupos etoxilo y difluorofenilo. Los pasos clave incluyen:

Formación del anillo de benceno:

Reacciones de sustitución: El anillo de benceno se somete a reacciones de sustitución para introducir los grupos funcionales necesarios, como los grupos metoxilo y fenoxilo.

Ensamblaje final: El paso final implica el acoplamiento del anillo de benceno sustituido con anilina para formar SEA0400

Métodos de Producción Industrial

La producción industrial de SEA0400 sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. Esto implica el uso de reactores de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

SEA0400 principalmente se somete a reacciones de sustitución debido a la presencia de varios grupos funcionales en su anillo de benceno. Estas reacciones incluyen:

Sustitución nucleófila: Los grupos metoxilo y fenoxilo en el anillo de benceno pueden sufrir reacciones de sustitución nucleófila.

Sustitución electrófila: Los grupos etoxilo y difluorofenilo pueden participar en reacciones de sustitución electrófila

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y las reacciones de SEA0400 incluyen:

Hidróxido de sodio: Se utiliza como base en reacciones de sustitución nucleófila.

Ácido sulfúrico: Se utiliza como catalizador en reacciones de sustitución electrófila.

Solventes orgánicos: Como el dimetilsulfóxido (DMSO) y el etanol, se utilizan como medios de reacción

Productos Principales

Los productos principales formados a partir de las reacciones de SEA0400 incluyen varios derivados de benceno sustituidos, dependiendo de los reactivos y condiciones específicas utilizadas .

Mecanismo De Acción

SEA0400 ejerce sus efectos al inhibir selectivamente el intercambiador sodio-calcio. El intercambiador sodio-calcio es un antiportador que bombea iones calcio fuera de las células mientras introduce iones sodio en las células. SEA0400 se une al intercambiador y lo estabiliza en un estado inactivo, evitando el intercambio de iones sodio y calcio. Esta inhibición conduce a una reducción en los niveles intracelulares de calcio, lo que puede tener varios efectos fisiológicos dependiendo del tipo de célula y el contexto .

Comparación Con Compuestos Similares

SEA0400 se compara a menudo con otros inhibidores del intercambiador sodio-calcio, como KB-R7943. Si bien ambos compuestos inhiben el intercambiador sodio-calcio, SEA0400 es más selectivo y potente. Las principales diferencias incluyen:

Selectividad: SEA0400 tiene una mayor selectividad para el intercambiador sodio-calcio en comparación con KB-R7943.

Mecanismo de acción: SEA0400 estabiliza el intercambiador sodio-calcio en un estado inactivo, mientras que KB-R7943 tiene un mecanismo de unión diferente.

Lista de Compuestos Similares

Propiedades

IUPAC Name |

2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2NO3/c1-2-25-18-8-10-21(20(24)12-18)27-17-6-4-16(5-7-17)26-13-14-11-15(22)3-9-19(14)23/h3-12H,2,13,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUBLPUJDOWYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OC2=CC=C(C=C2)OCC3=C(C=CC(=C3)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349269 | |

| Record name | SEA0400 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223104-29-8 | |

| Record name | SEA0400 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-hydroxy-2-[(E)-3-hydroxy-3-methylnon-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1680860.png)

![Methyl 7-[3-hydroxy-2-(3-hydroxy-3-methyl-4-phenoxybut-1-ynyl)-5-oxocyclopentyl]heptanoate](/img/structure/B1680861.png)

![3-[7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-2-methyl-4-oxo-8-propyl-3H-chromen-2-yl]propanoic acid](/img/structure/B1680865.png)

![ethyl (2R)-2-[[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]amino]propanoate](/img/structure/B1680868.png)

![6-[6-[6-[(12,14-Dihydroxy-10,13-dimethyl-17-pyridazin-4-yl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyloxane-3,4-diol](/img/structure/B1680870.png)

![(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid](/img/structure/B1680879.png)